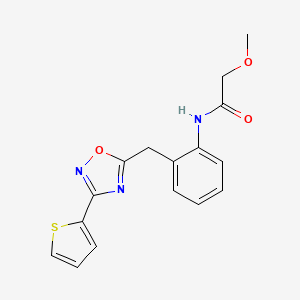
2-methoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its functional groups and how they’re arranged. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It may include reactions with different reagents, under different conditions, and the mechanism of these reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Computational and Pharmacological Potential
A study by Faheem (2018) focused on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives. These compounds, including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, were analyzed for their binding and inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). The research highlighted their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, showcasing the broad pharmacological applications of 1,3,4-oxadiazole derivatives (Faheem, 2018).
Antimicrobial and Antitumor Activity
Kaya et al. (2017) designed and synthesized new 1,3,4-oxadiazole - benzothiazole and hydrazone derivatives, demonstrating their promising chemotherapeutic potential. These compounds were evaluated for their in vitro antimicrobial activity against various bacteria and fungi, and for their antiproliferative activity against selected human tumor cell lines. The study found that certain derivatives exhibited significant inhibitory activity, indicating the potential of 1,3,4-oxadiazole derivatives in antimicrobial and antitumor applications (Kaya et al., 2017).
Synthesis and Biological Screening
The synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-Salmonella typhi activity evaluation by Salama (2020) demonstrates another aspect of scientific research applications. This study involved the synthesis of oxadiazole derivatives and their screening for antibacterial activity, highlighting the methodological approaches in synthesizing such compounds and evaluating their biological activities (Salama, 2020).
Anticancer Properties
Vinayak et al. (2014) explored the design, synthesis, characterization, and anticancer properties of certain 2-chloro-N-(aryl substituted) acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol. The study focused on evaluating the cytotoxicity of these compounds against various cancer cell lines, providing insights into the anticancer applications of 1,3,4-oxadiazole derivatives (Vinayak et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-10-14(20)17-12-6-3-2-5-11(12)9-15-18-16(19-22-15)13-7-4-8-23-13/h2-8H,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDPIQFGESTDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

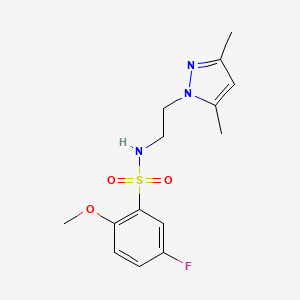
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2785031.png)
![[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B2785034.png)
![3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane](/img/structure/B2785037.png)
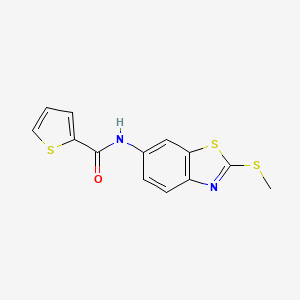
![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2785039.png)
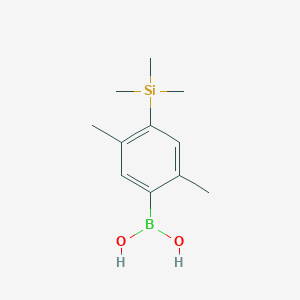
![4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide](/img/structure/B2785042.png)
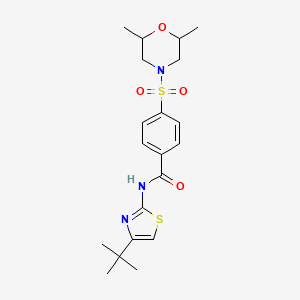
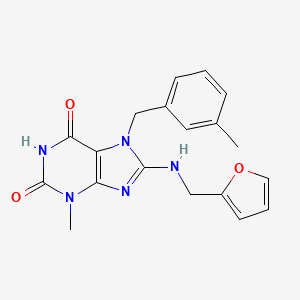
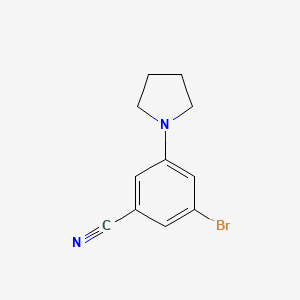
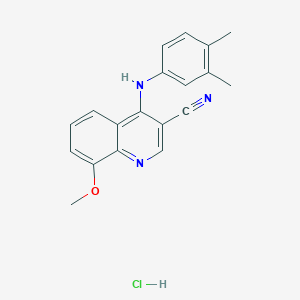
![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2785051.png)
![N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2785052.png)